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5-Cyclopropyloxazole-2-carboxylic acid
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Overview
Description
5-Cyclopropyloxazole-2-carboxylic acid: is an organic compound that belongs to the class of oxazole carboxylic acids It features a cyclopropyl group attached to the oxazole ring, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyloxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring, followed by carboxylation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyloxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions, leading to the formation of substituted oxazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole ketones, while reduction can produce oxazole alcohols .
Scientific Research Applications
Chemistry: In organic synthesis, 5-Cyclopropyloxazole-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities .
Industry: The compound is also used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It can enhance the properties of materials, making them more durable and functional .
Mechanism of Action
The mechanism of action of 5-Cyclopropyloxazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the context .
Comparison with Similar Compounds
- Oxazole-4-carboxylic acid
- 2,5-Dimethyl-oxazole-4-carboxylic acid
- 5-Phenyl-oxazole-2-carboxylic acid
Comparison: Compared to these similar compounds, 5-Cyclopropyloxazole-2-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Biological Activity
5-Cyclopropyloxazole-2-carboxylic acid is a heterocyclic compound characterized by its oxazole ring structure, which includes both nitrogen and oxygen atoms. Its unique molecular features grant it potential biological activities that are of significant interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C7H7N O3
- Molecular Weight : Approximately 153.1372 g/mol
- Structure : The compound consists of a cyclopropyl group attached to an oxazole ring, along with a carboxylic acid functional group. This configuration influences its chemical reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits several notable biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with oxazole rings can exhibit antibacterial properties, potentially due to their ability to interact with bacterial enzymes or disrupt cell membranes .
- Anticancer Potential : The compound may possess properties that inhibit histone deacetylases (HDACs), which are critical in cancer cell proliferation and survival. Inhibitors of HDACs have shown promise as anticancer agents .
- Enzyme Modulation : The oxazole structure allows for interaction with various enzymes and receptors, potentially modulating their activity and influencing biological pathways.
The mechanism of action for this compound likely involves:
- Binding Affinity : The oxazole ring can bind to specific enzymes or receptors, modulating their activity.
- Chemical Reactivity : The carboxylic acid group may participate in chemical reactions that alter cellular processes or signaling pathways.
- Structural Interactions : The cyclopropyl moiety may enhance the stability and binding affinity of the compound, contributing to its biological effects .
Case Studies
- Antibacterial Studies :
- Cancer Research :
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Cyclopropyl-oxazole-5-carboxylic acid | C7H7N O3 | Similar structure but different position of functional groups |
5-Cyclopropyl-1,3-oxazole-4-carboxylic acid | C8H9N O3 | Contains a different oxazole isomer with varied biological activity |
5-Cyclopropyl-2-phenyl-1,3-oxazole-4-carboxylic acid | C13H11N O3 | Larger phenyl group may influence solubility and bioactivity |
The distinct arrangement of functional groups in this compound contributes to its specific biological activities, making it a valuable target for further research in drug development.
Properties
Molecular Formula |
C7H7NO3 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
5-cyclopropyl-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c9-7(10)6-8-3-5(11-6)4-1-2-4/h3-4H,1-2H2,(H,9,10) |
InChI Key |
HUBYQSMDRJUCEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(O2)C(=O)O |
Origin of Product |
United States |
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